- Tandem Synthesis of 3-Halo-5-Substituted Isoxazoles from 1-Copper(I) Alkynes and DihaloformaldoximesOrganic Letters, 2014, 16(23), 6140-6143,
Cas no 1638219-85-8 (Isoxazole, 3-chloro-5-cyclopentyl- )

Isoxazole, 3-chloro-5-cyclopentyl- 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-5-cyclopentylisoxazole (ACI)
- 3-Chloro-5-cyclopentyl-1,2-oxazole
- Isoxazole, 3-chloro-5-cyclopentyl-
-
- インチ: 1S/C8H10ClNO/c9-8-5-7(11-10-8)6-3-1-2-4-6/h5-6H,1-4H2
- InChIKey: YWRFXFMMXNGYCX-UHFFFAOYSA-N
- SMILES: ClC1C=C(C2CCCC2)ON=1
Isoxazole, 3-chloro-5-cyclopentyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-367795-10.0g |
3-chloro-5-cyclopentyl-1,2-oxazole |
1638219-85-8 | 10.0g |
$3795.0 | 2023-03-02 | ||
Enamine | EN300-367795-5.0g |
3-chloro-5-cyclopentyl-1,2-oxazole |
1638219-85-8 | 5.0g |
$3018.0 | 2023-03-02 | ||
Enamine | EN300-367795-2.5g |
3-chloro-5-cyclopentyl-1,2-oxazole |
1638219-85-8 | 2.5g |
$2384.0 | 2023-03-02 | ||
Enamine | EN300-367795-1.0g |
3-chloro-5-cyclopentyl-1,2-oxazole |
1638219-85-8 | 1.0g |
$1150.0 | 2023-03-02 |
Isoxazole, 3-chloro-5-cyclopentyl- 合成方法
Synthetic Circuit 1
1.2 Solvents: Ethanol ; 5 min, rt
2.1 Solvents: Dimethylformamide ; 10 min, 45 °C
Synthetic Circuit 2
- Tandem Synthesis of 3-Halo-5-Substituted Isoxazoles from 1-Copper(I) Alkynes and DihaloformaldoximesOrganic Letters, 2014, 16(23), 6140-6143,
Isoxazole, 3-chloro-5-cyclopentyl- Raw materials
Isoxazole, 3-chloro-5-cyclopentyl- Preparation Products
Isoxazole, 3-chloro-5-cyclopentyl- 関連文献
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
6. Book reviews
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Isoxazole, 3-chloro-5-cyclopentyl- に関する追加情報
Isoxazole, 3-chloro-5-cyclopentyl- (CAS No. 1638219-85-8): A Comprehensive Overview in Modern Chemical Biology
The compound Isoxazole, 3-chloro-5-cyclopentyl- (CAS No. 1638219-85-8) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocycle, characterized by its unique structural framework, combines a cyclopentyl group with a chlorinated isoxazole core, presenting a rich scaffold for medicinal chemistry exploration. The precise arrangement of these functional groups not only influences its chemical reactivity but also opens up diverse possibilities for biological activity.
In recent years, the exploration of isoxazole derivatives has been propelled by their remarkable potential in modulating various biological pathways. The 3-chloro-5-cyclopentyl moiety in particular has been identified as a key structural feature that enhances binding affinity and selectivity in drug design. This has led to numerous studies focusing on synthesizing and evaluating derivatives of this compound for their therapeutic efficacy.
One of the most compelling aspects of Isoxazole, 3-chloro-5-cyclopentyl- is its versatility in serving as a precursor for more complex pharmacophores. Researchers have leveraged its scaffold to develop novel compounds targeting a wide range of diseases, including infectious disorders and chronic conditions. The chloro substituent at the 3-position introduces electrophilic centers that can participate in various chemical transformations, enabling the creation of diverse analogs with tailored biological properties.
The cyclopentyl ring, a common feature in many bioactive molecules, contributes to the overall stability and bioavailability of the compound. Its rigid structure helps maintain the conformational integrity of the molecule, which is crucial for effective interaction with biological targets. This combination of structural elements makes Isoxazole, 3-chloro-5-cyclopentyl- an attractive candidate for further development in drug discovery programs.
Recent advancements in computational chemistry have further accelerated the design and optimization of isoxazole derivatives. Molecular modeling techniques have been instrumental in predicting the binding modes of these compounds with their intended targets, allowing researchers to fine-tune their structures for improved potency and selectivity. These computational approaches have complemented traditional synthetic strategies, leading to more efficient and targeted drug development pipelines.
The biological activity of Isoxazole, 3-chloro-5-cyclopentyl- has been extensively studied in various preclinical models. Initial investigations have revealed promising results in modulating enzyme activity and inhibiting pathogenic processes. For instance, derivatives of this compound have shown potential in disrupting bacterial cell wall synthesis, making them candidates for novel antibiotics against resistant strains. Additionally, their ability to interact with specific protein targets has sparked interest in their potential applications as antiviral and anticancer agents.
The synthesis of Isoxazole, 3-chloro-5-cyclopentyl- involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Key steps typically include cyclization reactions to form the isoxazole ring system followed by functional group modifications to introduce the chloro and cyclopentyl substituents. Advances in synthetic methodologies have enabled more streamlined and scalable production processes, making it feasible to explore larger libraries of derivatives.
In conclusion, Isoxazole, 3-chloro-5-cyclopentyl- (CAS No. 1638219-85-8) stands as a testament to the innovative spirit of chemical biology research. Its unique structural features and versatile reactivity make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a pivotal role in addressing some of the most pressing challenges in medicine today.
1638219-85-8 (Isoxazole, 3-chloro-5-cyclopentyl- ) Related Products
- 1348418-97-2(Scrambled TRAP Fragment)
- 1357352-69-2(7-Chloro-2-methanesulfonyl-benzooxazole)
- 2640888-97-5(N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide)
- 13618-88-7(5,6,7,8-tetrahydroindolizine)
- 1796961-84-6(7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane)
- 1369135-49-8(1-(6-methylpyridin-2-yl)cyclopentane-1-carboxylic acid)
- 1181455-29-7(1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride)
- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)
- 2228982-92-9(3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)
- 30839-61-3(N-Methyl-1-phenylcyclobutanamine)




